3-Anilino-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-Anilino-1-methylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an aniline group attached to a pyrrolidine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-methylpyrrolidine-2,5-dione typically involves the reaction of aniline with 1-methylpyrrolidine-2,5-dione. One common method is the Mannich reaction, where aniline, formaldehyde, and 1-methylpyrrolidine-2,5-dione are reacted under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl-substituted pyrrolidine derivatives.
Substitution: Nitro or halogen-substituted aniline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anticonvulsant and antinociceptive agent in animal models.
Medicine: Research indicates its potential use in developing new drugs for epilepsy and pain management.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Anilino-1-methylpyrrolidine-2,5-dione involves its interaction with neuronal voltage-sensitive sodium and L-type calcium channels . By modulating these channels, the compound can exert anticonvulsant and analgesic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to influence ion channel activity is a key aspect of its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the aniline group.
3-Methylpyrrolidine-2,5-dione: Similar to 3-Anilino-1-methylpyrrolidine-2,5-dione but without the aniline substitution.
Uniqueness
This compound is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This substitution enhances its potential as an anticonvulsant and analgesic agent compared to its parent compounds .
Properties
IUPAC Name |
3-anilino-1-methylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(14)7-9(11(13)15)12-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISGIFILXOGLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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